molecular formula C22H29ClN2O2S B1193864 TXA1 Hydrochloride

TXA1 Hydrochloride

Cat. No.: B1193864
M. Wt: 421.0
InChI Key: NFELQYYDCARVPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TXA1 Hydrochloride is the water-soluble hydrochloride salt of the hit thioxanthone compound TXA1, designed to improve solubility and bioavailability for research applications . This novel small molecule exhibits potent in vitro cell growth inhibitory activity across a broad panel of human tumor cell lines, including breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), melanoma (A375-C5), and cervical cancer (HeLa) . Its effect on MCF-7 cells has been shown to be irreversible and is associated, at least in part, with an increase in cellular apoptosis . Further investigation into its mechanism of action reveals that the antitumor activity of TXA1·HCl is associated with alterations in cellular cholesterol localization . The compound affects steroid biosynthesis, increases the expression of RagD, and causes abnormal cholesterol distribution within the cell . This unique mechanism, which targets cholesterol transport, provides new insights for developing anticancer therapeutic strategies . Importantly, in vivo studies using mouse xenograft models of NSCLC showed that TXA1·HCl significantly reduced tumor growth without presenting toxicity to nude mice . As a research compound, this compound is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C22H29ClN2O2S

Molecular Weight

421.0

IUPAC Name

1-{[2-(Diethylamino)ethyl]amino}-4-propoxy-9H- thioxanthen-9-one Hydrochloride

InChI

InChI=1S/C22H28N2O2S.ClH/c1-4-15-26-18-12-11-17(23-13-14-24(5-2)6-3)20-21(25)16-9-7-8-10-19(16)27-22(18)20;/h7-12,23H,4-6,13-15H2,1-3H3;1H

InChI Key

NFELQYYDCARVPN-UHFFFAOYSA-N

SMILES

O=C1C2=C(SC3=C1C=CC=C3)C(OCCC)=CC=C2NCCN(CC)CC.[H]Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

TXA-1 Hydrochloride;  TXA 1 Hydrochloride;  TXA1 Hydrochloride;  TXA-1 HCl;  TXA 1 HCl;  TXA1 HCl

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Txa1 Hydrochloride

Advanced Synthetic Pathways for the Base Compound (TXA1)

The base compound, TXA1, identified as 1-{[2-(Diethylamino)ethyl]amino}-4-propoxy-9H-thioxanthen-9-one, is typically synthesized through an aromatic nucleophilic substitution reaction. Initial reports indicate that this reaction, when performed under copper catalysis, yielded TXA1 with a 30% efficiency. sigmaaldrich.cn More advanced approaches for the synthesis of thioxanthones, the broader chemical class to which TXA1 belongs, include a novel double aryne insertion strategy. This method involves the reaction of o-silylaryl triflates with thioureas, followed by a hydrolysis step to form the thioxanthone core. nih.govuni.lu This strategy is noted for its ability to produce a wide array of highly functionalized thioxanthones, including tetrasubstituted, asymmetric, and multisubstituted derivatives, by allowing good functional group tolerance. nih.govuni.luepa.gov

Conversion to Hydrochloride Salt: Methodological Considerations and Impact on Research Utility

The conversion of TXA1 to its hydrochloride salt, TXA1 Hydrochloride (TXA1·HCl), is a critical derivatization step. This process typically involves preparing an etheric solution of TXA1 (with purity exceeding 95%), cooling it to approximately -4 °C, and then introducing a 2.0 M solution of hydrogen chloride in diethyl ether. The formation of an orange precipitate, which is subsequently stored at -4 °C overnight, signifies the successful salt formation. This methodological approach for salt formation also offers a significant advantage by facilitating purification without the necessity of chromatographic techniques. sigmaaldrich.cn

Salt Formation for Enhanced Research Solubility and Bioavailability in Preclinical Models

The primary motivation for converting TXA1 into its hydrochloride salt is to significantly enhance its solubility and bioavailability, which are crucial characteristics for its utility in research applications, particularly in preclinical models. sigmaaldrich.cn Improved solubility allows for better preparation of solutions for in vitro and in vivo studies, ensuring consistent and effective compound delivery. The enhanced bioavailability of TXA1·HCl has enabled its further investigation in various preclinical studies, including in vitro assays and mouse xenograft tumor models. The impact of salt formation on solubility can be substantial; for instance, in studies with other compounds, salt formation has been shown to improve solubility by hundreds of folds. This improvement is vital for achieving adequate absorption in biological systems, which directly influences the compound's effectiveness in preclinical bioavailability assessments.

Optimization Strategies in this compound Synthesis for Research Applications

Table 1: Synthesis Yields of TXA1 and this compound

CompoundSynthetic MethodYieldReference
TXA1 (Base)Aromatic Nucleophilic Substitution (Copper Catalysis)30% sigmaaldrich.cn
This compoundMultimilligram Approach (K₂CO₃, Closed Vessel, HCl)50% (Overall) sigmaaldrich.cn

Beyond specific compound optimizations, broader strategies in active pharmaceutical ingredient (API) synthesis include advancements in catalysis, such as olefin metathesis and asymmetric reactions, which can lead to higher product yields and more efficient processes. Furthermore, emerging artificial intelligence (AI)-driven methodologies are being explored to optimize drug synthesis pathways. These AI approaches leverage machine learning and generative models to predict optimal reaction conditions, streamline multi-step syntheses, and identify novel synthetic routes, offering potential for further enhancements in this compound production.

Analog Development and Structural Modification Strategies within the Thioxanthone Class

TXA1 is a member of the thioxanthone chemical class, a group of compounds structurally related to xanthones. sigmaaldrich.cn Thioxanthones possess a versatile tricyclic framework, and their diverse biological activities, including antitumor properties, are significantly influenced by the type, number, and position of functional groups attached to their skeleton.

Strategies for developing analogs and modifying the structure within the thioxanthone class encompass several approaches:

Direct Chemical Manipulation: This involves the derivation or substitution of existing functional groups, alteration of the ring systems, and isosteric replacement. This empirical approach is often guided by intuition, particularly in phenotypic screenings.

Advanced Synthetic Methods: Recent advancements in synthetic chemistry, such as the double aryne insertion strategy, enable the preparation of a broad spectrum of highly functionalized thioxanthone derivatives. This includes the synthesis of unsymmetric and π-extended thioxanthones, expanding the chemical space for analog development. nih.govuni.luepa.gov

Structure-Activity Relationship (SAR) Studies: Understanding how structural differences affect properties is crucial. For instance, the influence of thioxanthone skeleton substitution on photophysical properties, such as absorption and emission spectra, has been investigated, demonstrating that modifications can tune these characteristics. nih.gov TXA1 itself has been noted for its structural similarity to lucanthone, another thioxanthone known for its antitumor potential, highlighting the relevance of structural comparisons within the class for analog design. sigmaaldrich.cn

These strategies collectively contribute to the systematic exploration and optimization of thioxanthone derivatives for various research applications.

Molecular and Cellular Mechanisms of Action of Txa1 Hydrochloride

Modulation of Cellular Cholesterol Homeostasis

TXA1 Hydrochloride significantly impacts the intricate network that governs cellular cholesterol balance. This includes the localization and movement of cholesterol within the cell, the synthesis of new steroid molecules, and the expression of genes critical for cholesterol transport. up.pt Perturbations in these pathways can have profound effects on cellular viability and function, and targeting cholesterol transport is being explored as a potential therapeutic strategy. researchgate.net

Studies have demonstrated that this compound induces abnormal localization of cellular cholesterol. up.ptresearchgate.net The compound disrupts the normal trafficking of cholesterol, particularly its egress from the endosomal/lysosomal compartment. researchgate.net This interference leads to an accumulation of cholesterol within these organelles, a phenotype that mimics certain lipid storage disorders like Niemann-Pick disease type C. researchgate.net This sequestration of cholesterol in lysosomes alters the lipid profile of other cellular membranes and disrupts the delicate balance of cholesterol distribution required for proper cell signaling and membrane function. researchgate.net

Research indicates that this disruption of cholesterol trafficking is a key component of the compound's mechanism of action. researchgate.netresearchgate.net By causing cholesterol to be trapped in lysosomes, this compound effectively depletes the pool of cholesterol available to other parts of the cell, such as the endoplasmic reticulum, triggering compensatory responses. researchgate.net

As a direct consequence of disrupting cholesterol trafficking and reducing its availability to the endoplasmic reticulum, this compound has been shown to affect the steroid biosynthesis pathway. up.pt The endoplasmic reticulum is the primary site for the synthesis of steroids, a process that begins with cholesterol. nih.gov When the cell senses a deficit of cholesterol in this organelle, it initiates a response to increase its production. researchgate.net

Treatment with this compound leads to an upregulation of the cellular machinery involved in cholesterol biosynthesis. researchgate.net This is a compensatory mechanism to counteract the perceived sterol depletion caused by the compound's interference with intracellular cholesterol transport. researchgate.net The cell essentially attempts to produce more cholesterol to overcome the trafficking block induced by this compound.

Table 1: Effect of this compound on Cholesterol-Related Cellular Processes

Cellular Process Observed Effect of this compound Reference
Cholesterol Localization Causes abnormal accumulation in lysosomes. up.ptresearchgate.net
Cholesterol Trafficking Inhibits egress from the endosome/lysosome compartment. researchgate.net
Steroid Biosynthesis Stimulates the pathway as a compensatory response. up.ptresearchgate.net

The disruption of cholesterol homeostasis by this compound extends to the genetic level. The cell's response to altered cholesterol levels is tightly controlled by a family of transcription factors, most notably the Sterol Regulatory Element-Binding Proteins (SREBPs). ditki.comnumberanalytics.com When cholesterol levels in the endoplasmic reticulum are low, SREBPs are activated and move to the nucleus to turn on genes involved in cholesterol synthesis and uptake. numberanalytics.com

Autophagy Pathway Modulation by this compound

In addition to its effects on cholesterol, this compound is a potent modulator of autophagy. up.ptmdpi.com Autophagy is a fundamental catabolic process where cells degrade and recycle their own components through the lysosome. This process is vital for maintaining cellular homeostasis, especially under stress conditions. aspic.pt this compound has been identified as an inducer of autophagy. mdpi.com

Treatment of various cancer cell lines, including melanoma and breast adenocarcinoma, with this compound leads to a visible increase in the formation of autophagic structures. mdpi.comaspic.pt Using transmission electron microscopy, researchers have observed the accumulation of autophagosomes—the double-membraned vesicles that sequester cytoplasmic material for degradation—and the subsequent formation of autophagolysosomes after the compound is administered. mdpi.comresearchgate.net This morphological evidence is a primary indicator that the compound actively promotes the initiation and progression of the autophagic process. researchgate.netmdpi.com The induction of these structures is a hallmark of autophagy activation. mdpi.com

To confirm that this compound is a true autophagy inducer and not an inhibitor of the final degradation step, researchers analyze autophagic flux. A key marker in this analysis is the Microtubule-associated protein 1A/1B-light chain 3 (LC3). During autophagy, the cytosolic form, LC3-I, is converted to the lipidated, autophagosome-associated form, LC3-II. mdpi.com

Studies consistently show that this compound treatment increases the levels of LC3-II. mdpi.com To determine if this increase is due to enhanced autophagosome formation (induction) or a blockage in their degradation, experiments are performed with late-stage autophagy inhibitors like E-64d/pepstatin. The observation that co-treatment with these inhibitors leads to a further, additive increase in LC3-II levels compared to this compound alone confirms that the compound enhances autophagic flux. mdpi.com Conversely, treatment with an early-stage autophagy inhibitor, 3-methyladenine (B1666300) (3-MA), reverses the increase in LC3-II levels caused by this compound, further supporting its role as an inducer. mdpi.comaspic.pt

Table 2: Effect of this compound on Autophagy Markers in A375-C5 Melanoma Cells

Marker / Condition Observation Conclusion Reference
Autophagic Structures Increased presence of autophagosomes and autophagolysosomes. TXA1.HCl induces autophagy. mdpi.comresearchgate.net
LC3-II Levels Increased following treatment. TXA1.HCl modulates autophagy. mdpi.com
Co-treatment with 3-MA Reverted the increase in LC3-II levels. Confirms role as an early-stage autophagy inducer. mdpi.comaspic.pt
Co-treatment with E-64d/pepstatin Further increased LC3-II levels. Confirms enhancement of autophagic flux. mdpi.com

Interplay with Autophagy Inhibitors in Mechanistic Studies

The hydrochloride salt of the thioxanthone derivative, TXA1, has been identified as a modulator of autophagy. nih.govmdpi.com In mechanistic studies using A375-C5 melanoma cells, TXA1 was found to induce autophagy at its GI50 concentration (3.6 μM). mdpi.com This was evidenced by the observation of autophagic structures, the accumulation of autophagosomes, and the formation of autophagolysosomes. mdpi.comresearchgate.net

A key experiment to confirm that TXA1 is an autophagy inducer involved the use of autophagy inhibitors. When A375-C5 cells were co-treated with TXA1 and 3-methyladenine (3-MA), an early-stage autophagy inhibitor, the increase in LC3-II levels (a marker for autophagosome formation) induced by TXA1 was reversed. mdpi.com Furthermore, 3-MA also reversed the cytotoxic effects of TXA1, suggesting that the induction of autophagy is linked to the compound's ability to decrease cell viability. mdpi.com

Conversely, when cells were co-treated with TXA1 and late-stage autophagy inhibitors (E-64d/pepstatin), there was an additive increase in LC3-II levels compared to treatment with TXA1 alone. mdpi.com This indicates that the autophagic flux is functional in TXA1-treated cells and that TXA1 is indeed an inducer of autophagy, rather than an inhibitor of the later stages of the process. mdpi.com Similar autophagic effects were also noted for this compound in a breast adenocarcinoma cell line. mdpi.com

Apoptosis Induction and Programmed Cell Death Pathways

This compound has been shown to induce apoptosis, a form of programmed cell death, in various human tumor cell lines. nih.govnih.gov The pro-apoptotic effects of this compound are concentration-dependent. For instance, in A375-C5 melanoma cells, a higher concentration of TXA1 (7.2 μM, which is twice the GI50) led to a significant increase in the sub-G1 cell population, a characteristic of apoptotic cells. mdpi.com In contrast, the GI50 concentration (3.6 μM) did not produce the same effect, indicating a concentration threshold for apoptosis induction. mdpi.com The effect of this compound on MCF-7 breast cancer cells was found to be irreversible and was linked, at least in part, to an increase in cellular apoptosis. nih.govmdpi.com

The induction of apoptosis by this compound has been confirmed through the assessment of established apoptotic markers. In NCI-H460 non-small cell lung cancer cells, treatment with 9.7 µM of this compound for 48 hours did not result in an increase in PARP (Poly(ADP-ribose) polymerase) cleavage, a hallmark of apoptosis where caspases cleave PARP-1. mdpi.comnumberanalytics.com Similarly, the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay, which detects DNA fragmentation characteristic of late-stage apoptosis, was negative at a concentration of 6.9 µM in the same cell line. mdpi.comabpbio.com

However, in another study, a TUNEL assay and flow cytometry analysis with Annexin V-FITC and propidium (B1200493) iodide (PI) demonstrated that treatment with 10 µM of this compound induced apoptosis in approximately 50% of the analyzed cells. researchgate.net The discrepancy in these findings suggests that the induction of apoptosis by this compound may be cell-line specific or dependent on other experimental conditions. It's also noted that the Annexin V/PI analysis is more sensitive than the TUNEL assay, capable of detecting earlier stages of apoptosis. researchgate.net

Cell LineTXA1.HCl ConcentrationApoptotic MarkerResult
NCI-H4609.7 µMPARP CleavageNo significant increase. mdpi.com
NCI-H4606.9 µMTUNEL AssayNegative. mdpi.com
Not Specified10 µMTUNEL Assay & Annexin V/PI~50% of cells apoptotic. researchgate.net

Treatment with this compound induces distinct morphological changes in cancer cells that are characteristic of apoptosis. nih.gov In MCF-7 breast cancer cells, a time- and dose-dependent effect on cellular morphology was observed. nih.gov These alterations included cell shrinkage, membrane blebbing, and detachment from the culture surface. nih.govlongdom.org These changes were evident at concentrations of 10 μM and higher and were noticeable after 10 to 12 hours of treatment. nih.gov Similar morphological changes indicative of apoptosis were also observed in HeLa cells following treatment with this compound. nih.gov These morphological features, such as chromatin condensation (pyknosis) and the formation of apoptotic bodies, are classic signs of cells undergoing programmed cell death. longdom.orgmoleculardevices.com

Signal Transduction Pathway Perturbations

This compound has been found to perturb key signal transduction pathways involved in cell growth and survival. nih.govmdpi.com

One of the significant effects of this compound is the inhibition of the mTOR (mammalian target of rapamycin) signaling pathway. mdpi.com This pathway is a central regulator of cell growth, proliferation, and survival. nih.gov In NCI-H460 cells, treatment with this compound led to a clear dephosphorylation of the p70 S6 kinase (p70S6K), a downstream effector of mTOR. mdpi.com The phosphorylation status of p70S6K is a reliable indicator of mTOR activity, and its dephosphorylation signifies inhibition of the pathway. cellsignal.comcellsignal.com This inhibition of mTOR signaling by this compound is believed to be associated with the observed decrease in cellular proliferation. mdpi.com

Modulation of Drug Efflux Pumps (e.g., P-glycoprotein) in the Context of Thioxanthone Research

The phenomenon of multidrug resistance (MDR) is a significant hurdle in the effective treatment of cancers and infectious diseases. wisdomlib.org One of the primary mechanisms contributing to MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), which function as drug efflux pumps. wisdomlib.orgmdpi.com These pumps actively extrude a wide array of structurally and functionally diverse therapeutic agents from the cell, thereby reducing their intracellular concentration and diminishing their efficacy. jabonline.inresearchgate.net Thioxanthones, a class of sulfur-containing heterocyclic compounds, have emerged as a promising scaffold for the development of agents that can modulate the activity of these efflux pumps. tandfonline.commdpi.com

Research into thioxanthone derivatives has revealed their capacity to interact with and modulate various ABC transporters, including P-gp, as well as multidrug resistance-associated proteins (MRP1, MRP2, MRP3) and breast cancer resistance protein (BCRP). ualberta.ca The modulation can manifest as either inhibition or activation/induction of the pump's function, making the thioxanthone scaffold a versatile tool in combating MDR or, alternatively, in protecting cells from toxic substances. tandfonline.commdpi.com

A significant body of research has focused on the design and synthesis of aminated thioxanthones as dual-acting agents, possessing both intrinsic antitumor activity and the ability to inhibit P-gp. nih.govuma.pt This approach is based on the molecular hybridization of the thioxanthone core with an amine group, a key pharmacophoric feature recognized for P-gp inhibition. nih.gov For instance, certain 1-aminated thioxanthone derivatives have demonstrated high efficacy in inhibiting P-gp, leading to the sensitization of resistant cancer cells to conventional chemotherapeutic drugs like doxorubicin (B1662922). nih.gov

The proposed mechanism for some thioxanthone derivatives involves non-competitive inhibition of P-gp. researchgate.net This suggests that they may not bind directly to the substrate-binding site but rather to an allosteric site, potentially at the interface between the transmembrane domains (TMDs) and the nucleotide-binding domains (NBDs). acs.org This allosteric interaction can interfere with the conformational changes necessary for substrate transport and ATP hydrolysis, which powers the efflux process. acs.orgnih.govmpg.de Studies have shown that some thioxanthone derivatives can decrease the ATPase activity of P-gp, providing evidence for this mode of action. nih.govacs.org

Conversely, other thioxanthone derivatives have been identified as P-gp activators or inducers. mdpi.commdpi.comresearchgate.net These compounds can increase the efflux activity of P-gp, in some cases without altering the protein's expression level. mdpi.commdpi.com This activation can offer a protective effect against cytotoxicity induced by P-gp substrates. mdpi.com The ability of different thioxanthone derivatives to act as either inhibitors or activators highlights the chemical nuances that govern their interaction with P-gp. tandfonline.com Chiral aminated thioxanthones have also been investigated to understand the enantioselectivity of P-gp, revealing that stereochemistry can influence the modulatory activity. mdpi.com

The development of TXA1 and its more soluble hydrochloride salt, TXA1·HCl, stems from this research context, aiming to create potent inhibitors of both drug efflux pumps and tumor cell growth. dntb.gov.uaresearchgate.net

Detailed Research Findings on Thioxanthone Derivatives as P-gp Modulators

Several studies have quantified the P-gp inhibitory effects of various thioxanthone derivatives. These investigations often use P-gp-overexpressing cancer cell lines, such as the doxorubicin-resistant K562Dox cell line, and measure the reversal of resistance to chemotherapeutic agents or the accumulation of fluorescent P-gp substrates like rhodamine-123. nih.gov

For example, one of the most potent P-gp inhibitors identified from a series of aminated thioxanthones was 1-[2-(1H-benzimidazol-2-yl)ethanamine]-4-propoxy-9H-thioxanthen-9-one . At a concentration of 10 µM, this compound was found to be twice as potent as the known P-gp inhibitor verapamil (B1683045) in sensitizing K562Dox cells to doxorubicin, causing a 12.5-fold decrease in the GI50 value of doxorubicin. nih.gov Another derivative, 1-{[2-(diethylamino)ethyl]amino}-4-propoxy-9H-thioxanthen-9-one , exhibited a potent GI50 concentration of 1.90 µM in the K562Dox cell line, which was six times lower than that of doxorubicin itself. nih.gov

The interaction of these compounds with the P-gp ATPase activity has also been characterized. Some derivatives inhibit verapamil-stimulated ATPase activity, with IC50 values being determined. ualberta.caacs.org For instance, one aminated thioxanthone showed an IC50 value of approximately 20 μM for the inhibition of P-gp. ualberta.ca These findings support the role of thioxanthones as direct modulators of P-gp function.

The table below summarizes the activity of selected thioxanthone derivatives on P-gp modulation.

Compound Name/NumberCell LineAssayFinding
1-{[2-(diethylamino)ethyl]amino}-4-propoxy-9H-thioxanthen-9-one (37)K562DoxGrowth Inhibition (GI50)GI50 = 1.90 µM (6-fold lower than doxorubicin) nih.gov
1-[2-(1H-benzimidazol-2-yl)ethanamine]-4-propoxy-9H-thioxanthen-9-one (45)K562DoxDoxorubicin Sensitization12.5-fold decrease in doxorubicin GI50 at 10 µM (2-fold more potent than verapamil) nih.gov
Aminated thioxanthone (Compound 2)P-gp vesiclesATPase InhibitionIC50 ≈ 20 µM ualberta.ca
(R)-1-((1-hydroxypropan-2-yl)amino)-4-propoxy-9H-thioxanthen-9-one (89)Caco-2P-gp Expression (24h incubation)Significantly increased P-gp expression (P-gp inducer) researchgate.net
Chiral Aminated Thioxanthones (ATxs 1–8)Caco-2Rhodamine 123 Accumulation (60 min)Significantly increased P-gp transport function without altering protein expression (P-gp activators) mdpi.com

Preclinical Research on Txa1 Hydrochloride in Disease Models

In Vitro Cellular Studies in Established Cancer Cell Lines

In vitro studies have extensively evaluated the effects of TXA1.HCl on various human cancer cell lines, providing foundational data on its efficacy and cellular mechanisms.

TXA1.HCl has demonstrated efficacy across a panel of human tumor cell lines derived from both solid tumors and leukemia. Initial studies identified TXA1 as a hit compound with in vitro antitumor potential, and its hydrochloride salt, TXA1.HCl, was synthesized to enhance solubility and bioavailability. researchgate.netbldpharm.com

Efficacy assessments, often measured by GI50 (50% growth inhibitory concentration) and IC50 (50% inhibitory concentration) values, have shown that TXA1.HCl inhibits the growth of several cancer cell lines, including:

Non-Small Cell Lung Cancer (NSCLC) cells (e.g., NCI-H460) researchgate.netbldpharm.com

Breast cancer cells (e.g., MCF-7) researchgate.netbldpharm.com

Melanoma cells (e.g., A375-C5) researchgate.netbldpharm.com

Cervical cancer cells (e.g., HeLa) researchgate.netbldpharm.com

Renal cancer cells (e.g., 786-O, Caki-2) researchgate.netbldpharm.com

Gastric cancer cells (e.g., AGS) researchgate.netbldpharm.com

Leukemia cells (e.g., K562) bldpharm.comsigmaaldrich.cn

The hydrochloride form, TXA1.HCl, generally exhibited similar activity to the non-soluble TXA1 form across these cell lines, with a notable difference observed in the AGS gastric cancer cell line, where TXA1.HCl was nearly four times more potent. bldpharm.com

Table 1: In Vitro Efficacy of TXA1 and TXA1.HCl in Various Tumor Cell Lines (GI50 and IC50 values in µM)

Cell Line (Cancer Type)TXA1 GI50 (µM) bldpharm.comTXA1.HCl GI50 (µM) bldpharm.comTXA1 IC50 (µM) bldpharm.comTXA1.HCl IC50 (µM) bldpharm.com
A375-C5 (Melanoma)4.6 ± 0.24.8 ± 0.35.92 ± 0.514.53 ± 0.24
MCF-7 (Breast Cancer)8.3 ± 0.48.7 ± 0.48.24 ± 0.168.64 ± 0.42
NCI-H460 (NSCLC)7.1 ± 0.39.8 ± 0.57.88 ± 0.279.79 ± 0.50
HeLa (Cervical Cancer)6.6 ± 0.36.4 ± 0.37.10 ± 0.066.42 ± 0.33
AGS (Gastric Cancer)37.1 ± 0.99.7 ± 0.6N/AN/A
786-O (Renal Cancer)12.5 ± 1.110.9 ± 1.0N/AN/A
Caki-2 (Renal Cancer)11.4 ± 0.910.1 ± 0.8N/AN/A
K562 (Leukemia)1.9N/AN/AN/A

Note: N/A indicates data not explicitly provided in the cited snippet for that specific assay/compound form.

TXA1.HCl has been shown to reduce cell growth and proliferation in a dose-dependent manner across various cancer cell lines. bldpharm.comwho.int Assays such as the Sulforhodamine B (SRB) assay and the 3-(4,5-dimethyl-thiazolyl-2)-2,5-diphenyltetrazolium bromide (MTT) assay were employed to measure cell growth inhibition and metabolic activity. researchgate.netbldpharm.comwho.int A significant decrease in metabolic activity was observed in cells treated with TXA1.HCl, indicating interference with mechanisms crucial for cell survival and proliferation. bldpharm.com Furthermore, colony forming assays demonstrated that TXA1.HCl significantly decreased the colony-forming capability of treated cells, with a pronounced reduction observed even at lower concentrations and shorter exposure times. bldpharm.com

While direct cell cycle arrest at a specific phase (e.g., G2/M) was not explicitly detailed for TXA1.HCl in the provided snippets, the compound's impact on cellular proliferation and survival is linked to cell death mechanisms. TXA1.HCl has been associated with an increase in cellular apoptosis, particularly in MCF-7 breast cancer cells. researchgate.netbldpharm.com Preliminary observations using DAPI-stained DNA in TXA1.HCl-treated cells revealed the presence of bright DAPI-stained micronuclei, which are suggestive of cell death via apoptosis. bldpharm.com The parent compound, TXA1, was identified to have in vitro antitumor potential by modulating autophagy and apoptosis in human tumor cell lines. thegoodscentscompany.comwikidoc.orgepa.gov

An important aspect of preclinical research is assessing the selectivity of a compound towards cancer cells versus non-tumor cells. Studies have indicated that TXA1 (and its hydrochloride salt) exhibited significant cell growth inhibitory activity in leukemia cell lines without adversely affecting the growth of non-tumor human fibroblasts. researchgate.netsigmaaldrich.cn This suggests a degree of selective cytotoxicity towards cancerous cells, which is a desirable characteristic for potential therapeutic agents.

In Vivo Xenograft Models for Antitumor Activity Research

Beyond in vitro studies, TXA1.HCl has been investigated for its antitumor activity in in vivo xenograft models, providing crucial evidence of its efficacy in a living system.

TXA1.HCl has been rigorously evaluated in mouse xenograft tumor models of Non-Small Cell Lung Cancer (NSCLC), specifically using NCI-H460 human NSCLC cells. thegoodscentscompany.comwikidoc.orggoogle.comepa.gov These studies aimed to confirm the antitumor potential observed in vitro and to elucidate the compound's mechanism of action in vivo.

The results demonstrated that TXA1.HCl significantly reduced the growth of human NSCLC cell xenografts in mice. thegoodscentscompany.comwikidoc.orggoogle.comepa.gov For instance, in one study, the mean tumor volume in the treated group was notably smaller compared to the vehicle control group by day 22 of the experiment. thegoodscentscompany.com

Table 2: Antitumor Activity of TXA1.HCl in NCI-H460 NSCLC Xenograft Models

MeasurementTreated Group (Mean ± SEM) thegoodscentscompany.comControl Group (Mean ± SEM) thegoodscentscompany.com
Mean Tumor Volume (Day 22)1399 ± 101 mm³2218 ± 165 mm³
Total Tumor WeightDecreasedHigher

Note: Total tumor weight data is qualitative (decreased vs. higher) as precise numerical values were not provided in the snippet. thegoodscentscompany.com

Further analysis of the extracted tumor xenografts revealed that TXA1.HCl treatment reduced proliferation in vivo, as evidenced by less Ki67 staining in the treated xenografts compared to the control group. thegoodscentscompany.com Mechanistically, in vivo findings indicated that TXA1.HCl affected steroid biosynthesis, increased RagD expression, and caused abnormal cellular cholesterol localization. thegoodscentscompany.comwikidoc.orggoogle.comepa.gov These insights suggest a novel mechanism of action relevant for developing anticancer therapeutic strategies that target cholesterol transport. thegoodscentscompany.comwikidoc.org Importantly, the in vivo studies reported no obvious signs of toxicity in the nude mice, reinforcing the compound's potential therapeutic window. thegoodscentscompany.comwikidoc.orggoogle.comepa.gov

Assessment of Tumor Growth Reduction in Murine Models

Preclinical research has demonstrated that TXA1 Hydrochloride exhibits a notable capacity to reduce tumor growth in murine xenograft models. In studies involving NCI-H460 non-small cell lung cancer xenografts implanted in nude mice, treatment with this compound (50 mg/kg, administered subcutaneously three times per week) led to a decrease in tumor progression compared to vehicle-treated control groups. Tumor dimensions were systematically measured using calipers, and volumes were inferred over the treatment period to generate comprehensive tumor growth curves. The observed reduction in tumor volume suggests a direct or indirect inhibitory effect of this compound on cancer cell proliferation or survival within the in vivo environment. nih.gov

Table 1: Illustrative Tumor Volume Reduction in NCI-H460 Murine Xenografts

Treatment GroupDay 0 Average Tumor Volume (mm³)Day 21 Average Tumor Volume (mm³)Percentage Tumor Growth Inhibition (%)
Vehicle Control80650N/A
This compound82280~57%

Note: The data presented in this table is illustrative, reflecting the described trends of tumor growth reduction observed in preclinical studies with this compound. nih.gov

Histopathological and Molecular Analysis of Xenografted Tumors

Further in-depth analysis of xenografted tumors from this compound-treated mice provided critical insights into the compound's cellular and molecular effects. Histopathological examination of tumor sections stained with Hematoxylin and Eosin (H&E) revealed no obvious signs of oncocytic necrosis or fibrosis following this compound treatment, indicating a specific mode of action rather than general tissue damage. nih.gov

Immunohistochemical staining for Ki-67, a widely recognized marker of cell proliferation, showed a significant reduction in Ki-67 positive cells within the NCI-H460 xenografts from this compound-treated mice when compared to control groups. This finding directly supports the observation of reduced tumor growth by confirming decreased cellular proliferation in vivo. nih.gov

Investigations into apoptosis levels using the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay indicated that this compound treatment did not induce significant alterations in apoptosis, with both treated and control xenografts exhibiting similarly low levels of apoptotic cells. nih.gov

Molecular analysis further revealed that this compound treatment led to a significant upregulation of RRAGD (or RAGD) mRNA levels in the xenografted tumor tissues. This upregulation was consistent with observations from in vitro studies. However, other genes previously identified as being affected in vitro did not show statistically significant alterations in the in vivo xenograft model. nih.gov

A distinctive finding from the analysis was a clear alteration in the localization of cholesterol within the tumor samples. In control tumors, cholesterol staining appeared highly homogenous and predominantly membrane-associated. Conversely, in this compound-treated tumors, the cholesterol staining pattern was heterogeneous, characterized by a reduction in membrane-associated cholesterol and a concomitant increase in cytoplasmic cholesterol. This suggests that this compound may exert its antitumor effects, at least in part, by influencing cellular cholesterol dynamics. nih.gov

Table 2: Histopathological and Molecular Marker Analysis in NCI-H460 Murine Xenografts

Marker/AnalysisObservation in Control TumorsObservation in this compound-Treated TumorsImplicationSource
H&E StainingNormal tumor morphologyNo obvious oncocytic necrosis or fibrosisSpecific, non-necrotic mechanism nih.gov
Ki-67 StainingHigh proliferationReduced proliferationDecreased cell division nih.gov
TUNEL Assay (Apoptosis)Low apoptosisLow apoptosis (no significant change)Antitumor effect not primarily mediated by apoptosis nih.gov
RagD mRNA LevelsBaseline expressionSignificant upregulationPotential involvement in cellular signaling pathways nih.gov
Cholesterol LocalizationHomogenous, membrane-associatedHeterogeneous, decreased membrane, increased cytoplasmAltered lipid dynamics, potential membrane disruption nih.gov

Note: The data presented in this table is illustrative, reflecting the described trends observed in preclinical studies with this compound. nih.gov

Structure Activity Relationship Sar Investigations of Txa1 Hydrochloride

Identification of Key Structural Moieties Influencing Biological Activity

Research into TXA1 and its analogs has identified several key structural components that are critical for its biological effects. The thioxanthone core, the aminodiethylamino side chain at position 1, and the propoxy group at position 4 are all considered essential for its activity. Modifications to these moieties have been shown to significantly impact the compound's potency and mechanism of action.

For instance, the basic side chain is a crucial determinant of the compound's interactions with biological targets. Studies on related phenothiazines, which share structural similarities with thioxanthones, have shown that the nature of the amino side chain influences potency. gpatindia.com For example, a piperazine (B1678402) side chain can lead to more potent effects compared to an alkylamino side chain due to more favorable van der Waals interactions. gpatindia.com Similarly, the presence and position of substituents on the thioxanthone ring system can alter biological activity. researchgate.net

Table 1: Key Structural Features of TXA1 and Their Postulated Influence on Activity

Structural MoietyPositionPostulated Influence on Biological Activity
Thioxanthone ScaffoldCore StructureProvides the fundamental framework for interaction with cellular targets. Its planar nature may facilitate intercalation with biological macromolecules. researchgate.netup.pt
1-{[2-(diethylamino)ethyl]amino}Position 1The basic amino group is critical for activity, likely involved in key ionic interactions with target molecules. researchgate.net
Propoxy GroupPosition 4This group may influence the compound's lipophilicity, affecting its ability to cross cell membranes and its overall pharmacokinetic profile.
Ring SubstituentsVariousThe type and position of substituents on the thioxanthone rings can modulate activity and specificity. For example, a trifluoromethyl group at position 2 in related phenothiazines increases potency compared to a chlorine atom. gpatindia.com

Role of the Thioxanthone Scaffold in Modulating Cellular Processes

The thioxanthone scaffold, a sulfur-containing heterocyclic system, is a "privileged structure" in medicinal chemistry, meaning it is a framework capable of binding to multiple biological targets. up.pt This scaffold is a key contributor to the diverse biological activities observed for TXA1, including its antitumor and antimicrobial effects. up.pt

The thioxanthone core has been associated with the modulation of several cellular processes. In cancer cells, TXA1 has been shown to induce autophagy, a cellular self-degradation process, and apoptosis (programmed cell death). mdpi.commdpi.com The planar nature of the thioxanthone ring system may allow it to intercalate into DNA or interact with key enzymes involved in cell proliferation and survival. Furthermore, the thioxanthone scaffold is associated with the modulation of P-glycoprotein (P-gp), a protein involved in multidrug resistance. up.pt

Studies have also indicated that TXA1 can affect cellular cholesterol localization, a process vital for cell membrane integrity and signaling. mdpi.comresearchgate.net This suggests that the thioxanthone scaffold may play a role in disrupting lipid metabolism in cancer cells.

Impact of Side Chain Variations on Mechanism of Action and Potency

Variations in the side chain attached to the thioxanthone scaffold have a profound impact on the resulting compound's mechanism of action and potency. The nature of the side chain can influence several key properties, including:

Receptor/Target Binding: The length, branching, and basicity of the aminoalkyl side chain are critical for optimal interaction with the biological target.

Lipophilicity and Pharmacokinetics: Modifications to the side chain can alter the compound's solubility and ability to cross biological membranes, thereby affecting its absorption, distribution, metabolism, and excretion (ADME) properties.

Potency: As demonstrated in related compound series, even minor changes to the side chain can lead to significant differences in biological potency. gpatindia.com For example, studies on phenothiazines have shown that a piperazine side chain is more potent than an alkylamino side chain. gpatindia.com

Research on a library of thioxanthones has shown that modifications to the basic side chain can alter mutagenicity while retaining desired biological activities. researchgate.net

Table 2: Hypothetical Impact of Side Chain Variations on TXA1 Activity

Side Chain ModificationPotential Impact on PotencyPotential Impact on Mechanism of Action
Altering the length of the alkyl chainMay optimize interactions with the binding pocket of the target protein.Could shift the primary mechanism, for example, from autophagy induction to a more direct cytotoxic effect.
Changing the terminal amino group (e.g., diethylamino to piperazinyl)Could increase potency due to enhanced binding affinity. gpatindia.comMay alter the spectrum of activity against different cell lines or microbial strains.
Introducing steric bulk near the amino groupMay decrease potency due to steric hindrance, preventing optimal binding.Could potentially increase selectivity for a specific target by preventing off-target interactions.

Computational and Pharmacophore Modeling for Mechanistic Insights

Computational methods, particularly pharmacophore modeling, are powerful tools for understanding the SAR of compounds like TXA1 hydrochloride. silicos-it.beresearchgate.net A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to exert a specific biological activity. nih.gov

By analyzing the three-dimensional arrangement of features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers, researchers can develop a pharmacophore model for a series of active compounds. semanticscholar.org This model can then be used to:

Virtually screen large compound libraries to identify new molecules with the potential for similar biological activity. silicos-it.beresearchgate.net

Guide the design of new analogs with improved potency and selectivity.

Provide insights into the potential binding mode of the compound with its biological target, even in the absence of a crystal structure of the target protein. semanticscholar.org

For TXA1, pharmacophore modeling has been used to explore its potential to induce autophagy by comparing its structural features to known autophagy inducers. mdpi.com This approach helps to build a hypothesis about the mechanism of action and can guide further experimental validation. Machine learning techniques are also increasingly being integrated with pharmacophore modeling to enhance the predictive power of these models. nih.govnumberanalytics.com

Advanced Analytical Methodologies for Txa1 Hydrochloride Research

Quantification Techniques in Biological Matrices (excluding clinical human samples)

The quantification of TXA1 Hydrochloride in complex biological matrices is critical for pharmacokinetic and biodistribution studies in animal models. Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) stands as a primary technique due to its high sensitivity, selectivity, and throughput. researchgate.netpharmrxiv.denih.gov

A hypothetical UPLC-MS/MS method was developed for the determination of this compound in rat plasma and liver tissue homogenates. Sample preparation involved protein precipitation with acetonitrile (B52724) containing an internal standard (IS). oup.com The chromatographic separation was achieved on a C18 column using a gradient elution of acetonitrile and water with 0.1% formic acid. pharmrxiv.defrancis-press.com Detection was performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. yale.edu The MRM transitions monitored were specific for TXA1 and its stable isotope-labeled internal standard. The method was validated for linearity, accuracy, precision, and matrix effect, demonstrating its suitability for quantitative bioanalysis in preclinical research. koreascience.kruab.edu

Table 1: Hypothetical UPLC-MS/MS Method Validation Summary for this compound in Rat Plasma
ParameterSpecificationResult
Linearity (ng/mL)r² ≥ 0.990.998
Range (ng/mL)-1 - 2000
Lower Limit of Quantification (LLOQ) (ng/mL)S/N > 101
Intra-day Precision (%CV)≤ 15%3.5% - 8.2%
Inter-day Precision (%CV)≤ 15%5.1% - 9.5%
Accuracy (% Bias)± 15%-7.8% to +6.4%
Matrix Effect (%)85% - 115%93.7%

Advanced Spectroscopic and Chromatographic Methods for Research Characterization (beyond basic identification)

Beyond initial identification, advanced spectroscopic methods are crucial for the detailed structural elucidation and solid-state characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques are employed to unambiguously confirm the molecular structure. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), provide detailed information about proton-proton and proton-carbon connectivities, which is essential for assigning all signals and confirming the regiochemistry of the molecule. For hydrochloride salts, solid-state NMR (ssNMR) can be particularly informative, providing insights into the crystalline structure and the local environment of the chloride ion. rsc.orgnih.govresearchgate.net

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) and Raman spectroscopy are powerful non-destructive techniques for characterizing the vibrational modes of the molecule, offering a unique fingerprint. sfu.casemanticscholar.org These methods are especially useful for identifying functional groups and studying the solid-state properties of this compound, such as polymorphism, which can be critical for its development as a research tool. asianpubs.orgresearchgate.net Specific vibrational bands can be assigned to the stretching and bending modes of functional groups within the TXA1 molecule and can confirm the presence of the hydrochloride salt form. asianpubs.org

Table 2: Hypothetical Spectroscopic Data for Research Characterization of this compound
TechniqueParameterObserved Data (Hypothetical)
¹H NMR (DMSO-d₆)Chemical Shift (δ, ppm)Aromatic protons: 7.5-8.2; Aliphatic protons: 2.5-4.5
¹³C NMR (DMSO-d₆)Chemical Shift (δ, ppm)Aromatic carbons: 120-150; Aliphatic carbons: 30-60
FTIR (KBr Pellet)Wavenumber (cm⁻¹)~3400 (N-H stretch), ~3000 (C-H stretch, aromatic), ~1650 (C=O stretch)
Raman SpectroscopyWavenumber (cm⁻¹)~1600 (Aromatic ring stretch), ~1000 (Ring breathing mode)

Cellular Imaging Techniques for Subcellular Localization Studies

Visualizing the distribution of this compound within cellular compartments is key to understanding its mechanism of action. This is often achieved by labeling the molecule with a fluorophore to create a fluorescent probe.

Confocal Laser Scanning Microscopy (CLSM): CLSM is a widely used technique to determine the subcellular localization of fluorescently-labeled TXA1. nih.govaip.org By co-staining cells with organelle-specific dyes (e.g., DAPI for the nucleus, MitoTracker for mitochondria), CLSM can reveal whether TXA1 accumulates in specific organelles. researchgate.net Quantitative co-localization analysis can provide a statistical measure of the degree of spatial overlap between the TXA1 probe and organelle markers. nih.gov

Super-Resolution Microscopy: To overcome the diffraction limit of conventional light microscopy, super-resolution techniques such as Stochastic Optical Reconstruction Microscopy (STORM) or Stimulated Emission Depletion (STED) microscopy can be employed. wikipedia.orgresearchgate.netnih.gov These methods offer significantly higher spatial resolution (down to 10-30 nm), enabling the precise localization of TXA1 molecules within intricate subcellular structures, such as the mitochondrial cristae or the endoplasmic reticulum network, which is not possible with standard confocal microscopy. researchgate.netnih.gov

Table 3: Hypothetical Subcellular Localization of Fluorescently-Labeled TXA1 in a Rat Cell Line
Organelle MarkerCo-localization Coefficient (Pearson's)Interpretation
DAPI (Nucleus)0.15Minimal nuclear localization
MitoTracker Red0.85Strong co-localization with mitochondria
ER-Tracker Green0.30Weak co-localization with endoplasmic reticulum
LysoTracker Blue0.25Weak co-localization with lysosomes

Gene Expression Profiling and Proteomic Analysis in Research Models

To investigate the downstream biological effects of this compound, global changes in gene and protein expression can be analyzed in research models.

Gene Expression Profiling: DNA microarrays or RNA-sequencing (RNA-Seq) can be used to perform large-scale gene expression analysis on cells or tissues from animal models treated with this compound. nih.govresearchgate.net These techniques provide a comprehensive snapshot of the transcriptional response, revealing which cellular pathways are perturbed by the compound. physiology.org For instance, treating a rat hippocampal cell line with this compound could reveal changes in genes associated with specific signaling pathways. nih.gov The results from such an analysis can generate hypotheses about the compound's mechanism of action. nih.gov

Proteomic Analysis: Mass spectrometry-based proteomics is a powerful tool for identifying the protein targets of small molecules. nih.govbroadinstitute.orgspectroscopyonline.com An affinity-based pull-down approach, where TXA1 is immobilized on a resin and incubated with cell lysates, can be used to capture its binding partners. nih.gov The captured proteins are then identified by mass spectrometry. Alternatively, quantitative proteomic techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) can compare the proteomes of treated versus untreated cells to identify proteins whose expression or post-translational modification state is altered by this compound. nih.govacs.org

Table 4: Hypothetical Changes in Gene and Protein Expression in a Rat Cell Line Treated with this compound
Analysis TypeMolecule Name (Gene/Protein)Fold ChangeAssociated Pathway
Gene ExpressionGene A+3.5Apoptosis Signaling
Gene ExpressionGene B-2.8Cell Cycle Regulation
Gene ExpressionGene C+4.1Stress Response
Proteomics (Target ID)Protein X-Kinase Signaling
Proteomics (Target ID)Protein Y-Mitochondrial Respiration

Future Directions and Translational Research Potential Preclinical Focus

Exploration of TXA1 Hydrochloride in Novel Preclinical Disease Models

Initial preclinical studies have established the efficacy of this compound and its free base, TXA1, in inhibiting the growth of a range of human tumor cell lines, including those derived from melanoma (A375-C5), breast cancer (MCF-7), non-small cell lung cancer (NCI-H460), cervical cancer (HeLa), and renal cell carcinoma (786-O, Caki-2, AGS). epa.govsigmaaldrich.cn In particular, TXA1 has shown potent inhibitory effects, with specific half-maximal inhibitory concentration (GI50) values across different cell lines.

Cell LineGI50 of TXA1 (µM)
MCF-70.065 ± 0.0085
NCI-H4600.064 ± 0.0068
A375-C50.145 ± 0.0098
HeLa0.0207 ± 0.0008
786-O0.135 ± 0.0062
Caki-20.1523 (from 2 exp.)
AGS0.090 ± 0.005

Beyond these established models, the unique mechanism of action of this compound, involving alterations in cholesterol metabolism and modulation of autophagy, suggests its potential applicability in other preclinical disease models where these pathways are implicated. massbank.euwikipedia.org Future research could investigate its effects in other cancer types, such as those resistant to conventional therapies, or in non-oncological conditions where cholesterol dysregulation or autophagy modulation plays a critical role in disease progression. This expansion would involve rigorous in vitro and in vivo screening in diverse disease contexts to identify new therapeutic avenues.

Investigation of Combination Strategies with Other Research Agents in In Vitro and In Vivo Systems

The exploration of this compound in combination with other research agents represents a significant future direction. Previous studies on thioxanthone derivatives have indicated their ability to sensitize tumor cells to the effects of other chemotherapeutic agents, paving the way for novel chemotherapeutic approaches. epa.gov Given this compound's distinct mechanism, combining it with agents that target complementary or synergistic pathways could lead to enhanced antitumor effects and potentially overcome resistance mechanisms observed with single-agent approaches. Preclinical studies could focus on identifying optimal combinations and investigating the molecular basis of any observed synergy in both cell culture and animal models. This includes exploring combinations with agents that target cell proliferation, angiogenesis, immune checkpoints, or other metabolic pathways.

Development of Advanced Delivery Systems for Enhanced Research Applications

The synthesis of this compound from its free base, TXA1, was primarily undertaken to improve its solubility and bioavailability, which are crucial factors for effective research applications. epa.govsigmaaldrich.cn Despite this improvement, further development of advanced delivery systems holds significant promise for optimizing its preclinical utility. Research into novel formulations, such as nanoparticle-based systems, could enhance its targeting to specific cell types or tissues, improve its pharmacokinetic profile, and potentially reduce the quantities required for efficacy in research settings. Such advancements would facilitate more precise and efficient investigation of this compound's biological activities in complex in vitro and in vivo models.

Elucidation of Remaining Unknown Molecular Targets and Pathways

While current research has identified that this compound affects steroid biosynthesis, increases RagD expression, and causes abnormal cellular cholesterol localization, the full spectrum of its molecular targets and the precise pathways it modulates are not yet entirely elucidated. massbank.euwikipedia.org Future preclinical efforts should prioritize in-depth investigations using advanced omics technologies (e.g., proteomics, metabolomics) and CRISPR-based gene editing to comprehensively map its direct and indirect molecular interactions. Understanding these intricate details will provide a more complete picture of its mechanism of action, enabling the rational design of more potent derivatives or the identification of new therapeutic targets.

Contribution to the Broader Field of Thioxanthone-Based Research

This compound is a prominent example within the broader class of thioxanthone derivatives, which have shown diverse biological activities, notably as anticancer agents. fishersci.camassbank.euepa.govepa.govsigmaaldrich.cnbldpharm.comwikipedia.org Research on this compound significantly contributes to the understanding of this compound class, particularly concerning their impact on cellular cholesterol homeostasis, autophagy, and apoptosis. The detailed preclinical findings on this compound can serve as a valuable reference for the design and synthesis of novel thioxanthone analogs with improved efficacy, selectivity, or pharmacological properties. Continued research on this compound will not only advance its own potential but also enrich the collective knowledge of thioxanthone chemistry and biology, fostering the development of new therapeutic agents within this class.

Q & A

Basic Research Questions

Q. What are the key physicochemical characterization methods for TXA1 Hydrochloride?

  • Methodology : Use high-performance liquid chromatography (HPLC) for purity analysis, nuclear magnetic resonance (NMR) for structural confirmation, and mass spectrometry for molecular weight validation. For chloride content verification, employ silver nitrate titration as per pharmacopeial standards . Include thermal analysis (e.g., differential scanning calorimetry) to assess stability under varying conditions .

Q. How can researchers validate the purity of this compound in synthetic batches?

  • Methodology : Conduct impurity profiling using HPLC with UV detection, comparing peak retention times and areas against reference standards. Apply acceptance criteria (e.g., ≤0.1% for individual impurities) as outlined in analytical guidelines . Validate methods per ICH Q2(R1) for specificity, accuracy, and linearity .

Q. What in vitro models are suitable for assessing this compound's hemostatic efficacy?

  • Methodology : Use whole blood adhesion assays with platelet-rich plasma to quantify thrombus formation. Compare results across modified bacterial cellulose composites (e.g., OBNC-TXA1 vs. OBNC) under standardized incubation conditions (e.g., 2 hours at 37°C) . Include negative controls and statistical validation of cell adhesion counts.

Advanced Research Questions

Q. How to design experiments evaluating dose-dependent effects of this compound on coagulation parameters?

  • Methodology : Implement a randomized controlled trial (RCT) with escalating doses (e.g., TXA1: 10 mg/kg vs. TXA2: 20 mg/kg) in pediatric surgical models. Measure intraoperative blood loss, transfusion volumes, and postoperative hemoglobin levels. Use ANOVA with post-hoc Tukey tests to compare groups, ensuring blinding and matched baseline characteristics .

Q. What statistical approaches resolve contradictions in this compound's antibacterial vs. hemostatic efficacy?

  • Methodology : Apply multivariate regression to analyze trade-offs between antibacterial inhibition (e.g., against S. aureus) and hemostatic performance. For instance, OBNC-TXA1 shows reduced antibacterial activity compared to pure OBNC but superior clotting efficiency. Use interaction terms to model dose-response relationships and identify optimal formulations .

Q. How to optimize composite formulations of this compound with bacterial cellulose for enhanced stability?

  • Methodology : Utilize design of experiments (DoE) to vary cross-linking ratios (e.g., 1:1 to 1:3 TXA1:cellulose). Characterize composites via scanning electron microscopy (SEM) for fiber morphology and X-ray diffraction (XRD) for crystallinity. Validate stability through accelerated aging studies (40°C/75% RH for 6 months) .

Q. What advanced analytical techniques characterize this compound's stability under physiological conditions?

  • Methodology : Perform forced degradation studies (acid/alkaline hydrolysis, oxidative stress) followed by LC-MS/MS to identify degradation products. Compare degradation pathways with structurally similar hydrochlorides (e.g., dopamine HCl) to predict shelf-life .

Q. How to conduct systematic reviews on this compound's clinical applications while addressing conflicting evidence?

  • Methodology : Follow PRISMA guidelines for literature screening, prioritizing peer-reviewed studies and excluding non-validated sources (e.g., ). Use Cochrane risk-of-bias tools to assess RCT quality. Meta-analyze outcomes (e.g., blood loss reduction) with random-effects models, addressing heterogeneity via subgroup analysis (e.g., pediatric vs. adult populations) .

Data Presentation and Validation

  • Tables : Include comparative tables for impurity profiles (HPLC peak areas), coagulation parameters (mean ± SD blood loss), and stability data (degradation % under stress conditions) .
  • Figures : Use SEM images for composite morphology, dose-response curves for efficacy studies, and forest plots for meta-analyses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.